![molecular formula C17H10ClN3O4 B11168193 (R)-2'-amino-7-chloro-7'-methyl-2,5'-dioxo-5'H-spiro[indoline-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile](/img/structure/B11168193.png)
(R)-2'-amino-7-chloro-7'-methyl-2,5'-dioxo-5'H-spiro[indoline-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-AMINO-7-CHLORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBONITRILE is a complex organic compound featuring a spirocyclic structure. This compound is part of the indole derivatives family, which are known for their significant biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2’-AMINO-7-CHLORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBONITRILE involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole core . This core is then further modified through various reactions to introduce the spirocyclic structure and other functional groups.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common reagents used in these reactions include methanesulfonic acid, triethylamine, and various acyl or sulfonyl chlorides . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2’-AMINO-7-CHLORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on cell signaling and metabolic pathways.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activation of microglia and reduce the release of pro-inflammatory cytokines . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid with various biological roles.
Lysergic acid diethylamide (LSD): A well-known psychoactive compound.
What sets 2’-AMINO-7-CHLORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBONITRILE apart is its unique spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H10ClN3O4 |
---|---|
Molecular Weight |
355.7 g/mol |
IUPAC Name |
(3R)-2'-amino-7-chloro-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile |
InChI |
InChI=1S/C17H10ClN3O4/c1-7-5-11-12(15(22)24-7)17(9(6-19)14(20)25-11)8-3-2-4-10(18)13(8)21-16(17)23/h2-5H,20H2,1H3,(H,21,23)/t17-/m1/s1 |
InChI Key |
SMUIBMQLTNMDIO-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=O)O1)[C@@]3(C4=C(C(=CC=C4)Cl)NC3=O)C(=C(O2)N)C#N |
Canonical SMILES |
CC1=CC2=C(C(=O)O1)C3(C4=C(C(=CC=C4)Cl)NC3=O)C(=C(O2)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.